Dodecylnicotinamide
CAS No.: 2254-99-1
Cat. No.: VC1821434
Molecular Formula: C18H32ClN2O+
Molecular Weight: 327.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2254-99-1 |
|---|---|
| Molecular Formula | C18H32ClN2O+ |
| Molecular Weight | 327.9 g/mol |
| IUPAC Name | 1-dodecylpyridin-1-ium-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H30N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-13-17(16-20)18(19)21;/h12-13,15-16H,2-11,14H2,1H3,(H-,19,21);1H/p+1 |
| Standard InChI Key | UHDWVJQXDFSKOM-UHFFFAOYSA-O |
| SMILES | CCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.Cl |
| Canonical SMILES | CCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.Cl |
Introduction
Chemical Structure and Properties
Dodecylnicotinamide (CAS 2254-99-1) is an organic compound with amphiphilic characteristics. Its structure combines a hydrophilic nicotinamide head group with a hydrophobic twelve-carbon alkyl chain (dodecyl). This unique structural arrangement allows the molecule to self-assemble in aqueous solutions, forming micelles when the concentration exceeds its critical micelle concentration (CMC).
The nicotinamide portion of the molecule is derived from vitamin B3 and contains a pyridine ring with an amide group. This moiety is known to participate in numerous biological processes, particularly as a component of essential coenzymes including NAD+, NADH, NADP+, and NADPH . The dodecyl chain provides a substantial hydrophobic component that influences the compound's behavior in solution and its interactions with biological membranes.
Physical and Thermodynamic Properties
Extensive research has been conducted on the thermodynamic properties of dodecylnicotinamide chloride in aqueous solutions. Studies have measured various parameters including densities, heat capacities, enthalpies of dilution at 25°C, and osmotic coefficients at 37°C .
For N-dodecylnicotinamide chloride, researchers have observed that plots of volumes, enthalpies, and free energies versus concentration follow regular patterns, while heat capacities and entropies display anomalies at approximately 0.1m (molal concentration). These anomalies are attributed to micelle structural transitions that occur at this concentration threshold .
Table 1: Thermodynamic Properties of N-dodecylnicotinamide Chloride in Water at 25°C
| Property | Behavior | Notable Observations |
|---|---|---|
| Partial Molar Volume | Regular increase with concentration | Consistent with surfactant behavior |
| Heat Capacity | Anomalies at ~0.1m | Indicates micelle structural transitions |
| Relative Enthalpy | Regular pattern | Follows expected thermodynamic behavior |
| Nonideal Free Energy | Regular pattern | Temperature independent due to enthalpy-entropy compensation |
| Entropy | Anomalies at ~0.1m | Correlates with heat capacity changes |
The thermodynamic functions of micellization have been evaluated using the pseudo-phase transition model. Interestingly, when plotted against m/CMC (where m is molality and CMC is critical micelle concentration), the nonideal free energies appear to be independent of alkyl chain length. Moreover, nonideal free energy plotted against log(m/CMC) shows relative independence from the nature of the surfactant, attributed to the constant activity of surfactants in micellar solutions .
Biological Activity and Effects
Enzyme Inhibition
Dodecylnicotinamide exhibits significant biological activity, particularly in relation to enzyme inhibition. Research has demonstrated that it can inhibit Na⁺-K⁺ ATPase activity, an enzyme crucial for maintaining cellular ion balance. This inhibitory effect on ion transport across membranes suggests potential applications in studying membrane biochemistry and cellular physiology.
In comparative studies with other similar compounds, N-1-dodecylnicotinamide chloride has been classified as an inhibitor of phosphorylating oxidation. At concentrations above 30 μM, it also shows uncoupling activity in mitochondrial studies, affecting high amplitude volume changes, latent ATPase, and respiratory velocities .
Table 2: Biological Activities of Dodecylnicotinamide
| Biological Target | Effect | Concentration Range | Reference |
|---|---|---|---|
| Na⁺-K⁺ ATPase | Inhibition | Not specified | |
| Phosphorylating Oxidation | Inhibition | Various | |
| Mitochondrial Functions | Uncoupling activity | >30 μM |
Interactions with Biological Membranes
The amphiphilic nature of dodecylnicotinamide enables it to interact effectively with biological membranes. Its capacity to form micelles and alter membrane dynamics plays a significant role in its biological effects. Studies have shown that it can affect membrane properties and protein structures by modifying lipid bilayer characteristics.
These membrane interactions may explain why dodecylnicotinamide has attracted interest as a potential enhancer for drug delivery systems. By incorporating into membranes and altering their permeability, it can potentially facilitate the transport of therapeutic agents across biological barriers.
Applications in Pharmaceutical and Biochemical Sciences
Drug Delivery Systems
One of the most promising applications of dodecylnicotinamide lies in drug delivery systems. Its ability to form micelles in aqueous solutions enables the encapsulation of hydrophobic drugs or other molecules, thereby enhancing their solubility and bioavailability. This property is particularly valuable for improving the delivery of poorly water-soluble pharmaceutical compounds.
Biochemical Research Tools
In biochemistry, dodecylnicotinamide serves as a useful tool for studying enzyme mechanisms and membrane properties. Its inhibitory effects on specific enzymes make it valuable for investigating ion transport processes and cellular energetics. Additionally, its structural similarity to components of critical coenzymes (like NAD+) allows it to be used in studies examining coenzyme-dependent reactions .
Structural and Conformational Studies
The compound has been used in studies examining micelle formation and structural transitions in surfactant systems. The thermodynamic anomalies observed at specific concentrations provide insights into the behavior of amphiphilic molecules in solution and their self-assembly into complex structures .
Comparative Analysis with Similar Compounds
Dodecylnicotinamide shares structural similarities with other amphiphilic compounds that possess both hydrophobic and hydrophilic characteristics. Comparison studies with compounds such as N-octylnicotinamide chloride reveal important structure-function relationships.
Table 3: Comparison of Dodecylnicotinamide with Similar Compounds
Research Methodologies and Synthesis
Dodecylnicotinamide can be synthesized through several methods, typically involving the reaction of nicotinamide with dodecyl halides or other alkylating agents. While the search results don't provide a detailed synthesis protocol, they indicate that the compound has been synthesized for various research purposes.
In laboratory settings, the compound is often prepared in specific concentrations for experimental use. For instance, in studies examining its effects on mitochondrial function, solutions were prepared at concentrations ranging from low micromolar to higher concentrations where uncoupling activity was observed (above 30 μM) .
Future Research Directions
Given its interesting amphiphilic properties and biological activities, dodecylnicotinamide presents several promising avenues for future research:
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Exploration of its potential in targeted drug delivery systems, particularly for cancer therapeutics
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Further investigation of its interactions with biological membranes and potential applications in membrane biology
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Detailed examination of structure-activity relationships through systematic modification of the molecule's structure
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Studies on its potential synergistic effects when combined with other pharmaceutical agents
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